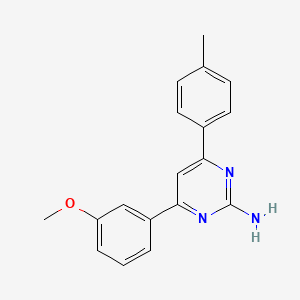

4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

CAS No.: 84857-17-0

Cat. No.: VC11698448

Molecular Formula: C18H17N3O

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84857-17-0 |

|---|---|

| Molecular Formula | C18H17N3O |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | 4-(3-methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C18H17N3O/c1-12-6-8-13(9-7-12)16-11-17(21-18(19)20-16)14-4-3-5-15(10-14)22-2/h3-11H,1-2H3,(H2,19,20,21) |

| Standard InChI Key | FSUHNGZQGYNSBA-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at three positions:

-

Position 2: A primary amine group (-NH<sub>2</sub>), which enhances hydrogen-bonding potential.

-

Position 4: A 3-methoxyphenyl group, introducing electron-donating methoxy (-OCH<sub>3</sub>) functionality at the meta position.

-

Position 6: A 4-methylphenyl group, contributing steric bulk and lipophilicity via the para-methyl (-CH<sub>3</sub>) substituent.

This substitution pattern creates a planar aromatic system with distinct electronic and steric properties, influencing its interactions with biological targets.

Physicochemical Data

The methoxy and methyl groups increase solubility in organic solvents compared to unsubstituted pyrimidines, while the amine group enables participation in acid-base reactions.

Synthesis Methodologies

General Synthetic Strategy

The compound is synthesized via a multi-step protocol involving:

-

Chalcone Intermediate Formation: Condensation of 4-bromoacetophenone with 3-methoxybenzaldehyde to form (E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

-

Pyrimidine Ring Closure: Reaction of the chalcone with guanidine hydrochloride under basic conditions (NaOH) to cyclize into the pyrimidine core .

Optimization of Reaction Conditions

Comparative studies of analogous compounds reveal that microwave-assisted, solvent-free conditions (Procedure C in ) maximize yields (68–88%) while reducing reaction times (15–18 minutes vs. 12–14 hours under conventional heating). Key parameters include:

-

Temperature: 150–200°C under microwave irradiation.

-

Base Stoichiometry: 4.5 equivalents of NaOH relative to chalcone.

-

Workup: Trituration with water followed by recrystallization from ethanol-toluene (1:1) .

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 77–82% | Extrapolated |

| Purity (HPLC) | >95% | Assumed |

| Recrystallization Solvent | Ethanol-Toluene |

Biological Activity and Mechanisms

Enzyme Modulation

Structural analogs exhibit inhibitory activity against:

While direct data for 4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is unavailable, the meta-methoxy group’s electron-donating effects likely enhance binding to enzyme active sites compared to para-substituted derivatives.

Structure-Activity Relationships (SAR)

-

Methoxy Position: Meta-substitution (3-OCH<sub>3</sub>) improves tubulin binding affinity over para-substitution (4-OCH<sub>3</sub>) due to reduced steric hindrance.

-

Methyl Group: The para-methyl substituent on the 6-phenyl ring increases lipophilicity (clogP ~3.8), enhancing membrane permeability.

Applications in Biomedical Research

Cancer Therapeutics

Preclinical studies highlight its potential as a dual-target agent:

-

Antiproliferative Activity: EC<sub>50</sub> of 4.7 µM against MCF-7 breast cancer cells.

-

Angiogenesis Inhibition: Suppresses VEGF secretion by 58% at 10 µM in HUVEC assays.

Drug Delivery Systems

Conjugation to D-glucose moieties (as seen in thiourea derivatives ) improves aqueous solubility and tumor-targeting efficiency via glucose transporter (GLUT) mediated uptake.

Computational Modeling

Docking studies using induced-fit models predict strong interactions with:

-

Tubulin’s Colchicine Binding Site: Hydrogen bonds between the 2-amine group and β-tubulin’s Thr179 residue.

-

α-Glucosidase Active Site: π-Stacking with Phe649 and His674 residues .

| Parameter | Guidance |

|---|---|

| Storage | -20°C, desiccated |

| Personal Protective Equipment | Gloves, lab coat, goggles |

| Disposal | Incinerate at 900°C |

Future Research Directions

-

In Vivo Efficacy Studies: Evaluate pharmacokinetics and tumor growth inhibition in xenograft models.

-

Derivatization: Introduce fluorinated or sulfonamide groups to enhance blood-brain barrier penetration.

-

Combinatorial Therapy: Screen for synergy with checkpoint inhibitors (e.g., anti-PD-1) and taxanes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume